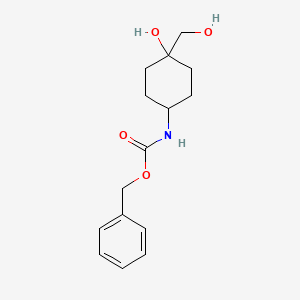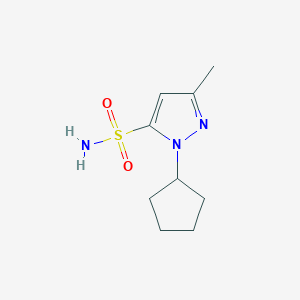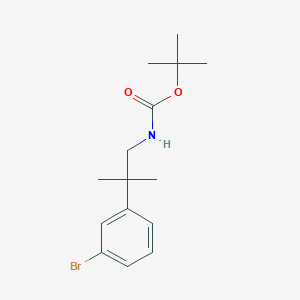
trans-4-(Cbz-amino)-1-(hydroxymethyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[4-hydroxy-4-(hydroxymethyl)cyclohexyl]carbamate is an organic compound with the molecular formula C15H21NO3 It is characterized by a benzyl group attached to a cyclohexyl ring, which is further substituted with hydroxyl and hydroxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[4-hydroxy-4-(hydroxymethyl)cyclohexyl]carbamate typically involves the reaction of benzyl chloroformate with 4-hydroxy-4-(hydroxymethyl)cyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of benzyl-substituted derivatives.
Applications De Recherche Scientifique
Benzyl N-[4-hydroxy-4-(hydroxymethyl)cyclohexyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of benzyl N-[4-hydroxy-4-(hydroxymethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The hydroxyl and carbamate groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The compound may also interact with cellular pathways involved in inflammation and oxidative stress, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
- Benzyl N-(3-hydroxypropyl)carbamate
- Benzyl N-(4-hydroxyphenyl)carbamate
- Benzyl N-(2-hydroxyethyl)carbamate
Comparison: Benzyl N-[4-hydroxy-4-(hydroxymethyl)cyclohexyl]carbamate is unique due to the presence of both hydroxyl and hydroxymethyl groups on the cyclohexyl ring, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C15H21NO4 |
|---|---|
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
benzyl N-[4-hydroxy-4-(hydroxymethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C15H21NO4/c17-11-15(19)8-6-13(7-9-15)16-14(18)20-10-12-4-2-1-3-5-12/h1-5,13,17,19H,6-11H2,(H,16,18) |
Clé InChI |
UKDFDXGZZAQCIV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1NC(=O)OCC2=CC=CC=C2)(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-2-[(methylsulfanyl)methyl]pyrrolidine](/img/structure/B15305546.png)
![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15305549.png)

![Tert-butyl (2-chlorothieno[2,3-d]pyrimidin-4-yl)carbamate](/img/structure/B15305572.png)
![Tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B15305574.png)




![[2-(Difluoromethyl)-5-fluorophenyl]methanol](/img/structure/B15305607.png)
